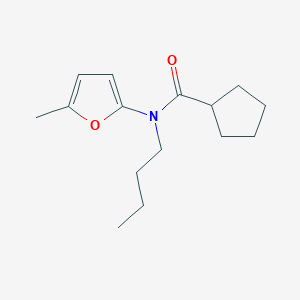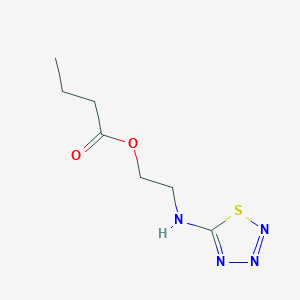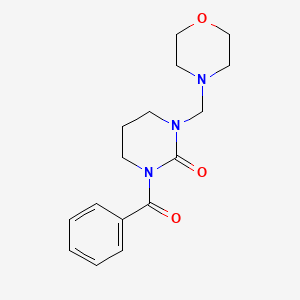![molecular formula C19H16N4O B15211585 Imidazo[1,2-a]pyrazin-8-amine, N-(4-methoxyphenyl)-3-phenyl- CAS No. 787590-52-7](/img/structure/B15211585.png)
Imidazo[1,2-a]pyrazin-8-amine, N-(4-methoxyphenyl)-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-3-phenylimidazo[1,2-a]pyrazin-8-amine: is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-3-phenylimidazo[1,2-a]pyrazin-8-amine typically involves multistep reactions. One common method includes the condensation of an aryl aldehyde with 2-aminopyrazine, followed by cyclization with tert-butyl isocyanide under iodine-catalyzed conditions . This method offers good yields and is efficient at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: N-(4-methoxyphenyl)-3-phenylimidazo[1,2-a]pyrazin-8-amine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug screening .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting acetylcholinesterase, making it a candidate for Alzheimer’s disease research .
Medicine: The compound’s pharmacological properties, including anti-inflammatory and anticancer activities, make it a valuable candidate for drug development. It is being explored for its potential to treat various diseases, including cancer and neurodegenerative disorders .
Industry: In the industrial sector, this compound is used in the development of new materials, such as organic semiconductors and fluorescent dyes .
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-3-phenylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of acetylcholine and enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in treating Alzheimer’s disease.
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyridine: Shares a similar fused ring structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]quinoxaline: Contains a quinoxaline ring fused to the imidazole ring.
Pyrazolo[1,5-a]quinoxaline: Features a pyrazole ring fused to a quinoxaline ring.
Uniqueness: N-(4-methoxyphenyl)-3-phenylimidazo[1,2-a]pyrazin-8-amine is unique due to its specific substitution pattern and the presence of both methoxy and phenyl groups
Propriétés
Numéro CAS |
787590-52-7 |
|---|---|
Formule moléculaire |
C19H16N4O |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-3-phenylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C19H16N4O/c1-24-16-9-7-15(8-10-16)22-18-19-21-13-17(23(19)12-11-20-18)14-5-3-2-4-6-14/h2-13H,1H3,(H,20,22) |
Clé InChI |
GUYKQROZHKFJHU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC2=NC=CN3C2=NC=C3C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Cyclopenta-1,3-dien-1-yl)propyl]-5-(methylsulfanyl)furan](/img/structure/B15211512.png)

![1-(4-Chlorophenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione](/img/structure/B15211515.png)
![N-{1-[(Furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-4-methoxy-benzamide](/img/structure/B15211519.png)


![1-[2-(Pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B15211546.png)

![4-[(4-Chlorophenyl)methyl]-5,6,7-trimethoxyisoquinoline](/img/structure/B15211557.png)



![6-Quinolinamine, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-](/img/structure/B15211575.png)

